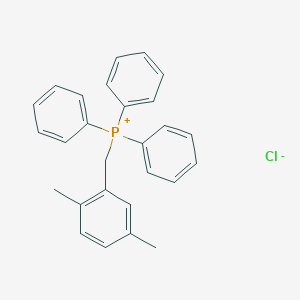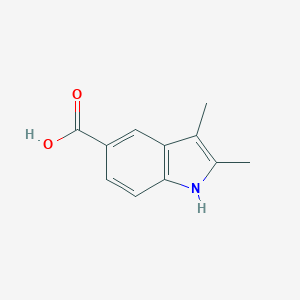
Sodium nonanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium nonanoate, also known as sodium pelargonate, is the sodium salt of nonanoic acid. It is a white to off-white solid with the chemical formula
C9H17NaO2
and a molecular weight of 180.22 g/mol . This compound is commonly used in various industrial and scientific applications due to its surfactant properties and its role as an intermediate in organic synthesis.Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium nonanoate can be synthesized through the neutralization of nonanoic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature:
C9H19COOH+NaOH→C9H17NaO2+H2O
Industrial Production Methods: In industrial settings, this compound is produced by the same neutralization process but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The product is then dried and purified to remove any residual water and impurities .
Análisis De Reacciones Químicas
Types of Reactions: Sodium nonanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce nonanoic acid and other oxidized derivatives.
Reduction: this compound can be reduced to form nonyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various alkyl halides and other electrophiles can be used under mild conditions.
Major Products:
Oxidation: Nonanoic acid and other carboxylic acids.
Reduction: Nonyl alcohol.
Substitution: Various substituted nonanoates depending on the electrophile used.
Aplicaciones Científicas De Investigación
Sodium nonanoate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: this compound is employed in the study of lipid metabolism and as a model compound for fatty acid research.
Industry: this compound is used in the production of detergents, soaps, and other cleaning agents
Mecanismo De Acción
The mechanism by which sodium nonanoate exerts its effects is primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. This property is crucial in its role as an emulsifying agent. At the molecular level, this compound interacts with lipid bilayers and proteins, affecting their structure and function .
Comparación Con Compuestos Similares
Sodium nonanoate can be compared with other sodium salts of fatty acids, such as:
Sodium octanoate (sodium caprylate): Similar in structure but with one less carbon atom, making it slightly less hydrophobic.
Sodium decanoate (sodium caprate): Similar in structure but with one more carbon atom, making it slightly more hydrophobic.
Sodium laurate: A longer-chain fatty acid salt with different surfactant properties.
Uniqueness: this compound’s unique balance of hydrophobic and hydrophilic properties makes it particularly effective as a surfactant and emulsifying agent in various applications .
Propiedades
Número CAS |
14047-60-0 |
|---|---|
Fórmula molecular |
C9H18NaO2 |
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
sodium;nonanoate |
InChI |
InChI=1S/C9H18O2.Na/c1-2-3-4-5-6-7-8-9(10)11;/h2-8H2,1H3,(H,10,11); |
Clave InChI |
QCEDORUJSTYXSJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)[O-].[Na+] |
SMILES isomérico |
CCCCCCCCC(=O)[O-].[Na+] |
SMILES canónico |
CCCCCCCCC(=O)O.[Na] |
Key on ui other cas no. |
67762-44-1 14047-60-0 |
Descripción física |
OtherSolid |
Pictogramas |
Corrosive; Irritant |
Números CAS relacionados |
112-05-0 (Parent) |
Sinónimos |
nonanoic acid pelargonic acid pelargonic acid, aluminum salt pelargonic acid, cadmium salt pelargonic acid, calcium salt pelargonic acid, potassium salt pelargonic acid, sodium salt pelargonic acid, zinc salt potassium nonanoate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sodium nonanoate influence surfactant systems?
A: this compound, as an anionic surfactant, exhibits intriguing behavior in mixed surfactant systems. Research indicates that it can significantly swell lamellar and hexagonal liquid crystalline phases formed by dodecyltrimethylammonium chloride (DoTAC) []. This swelling effect is particularly pronounced in lamellar phases, extending to an equimolar ratio of the two surfactants []. Interestingly, the mesophase of this compound struggles to solubilize substantial amounts of the longer-chain DoTAC molecules [].
Q2: What is the impact of this compound on polymer interactions in solutions?
A: Studies have shown that this compound interacts differently with polymers compared to other surfactants like sodium octylsulfonate or lithium perfluorononanoate. While it can lower the aggregation number of surfactants in the presence of poly(vinylpyrrolidone) (PVP), there is no evidence of direct interaction between this compound and PVP []. This contrasts with the strong hydrophobic interaction observed between lithium perfluorononanoate and PVP, highlighting the influence of surfactant structure on polymer interactions [].
Q3: How effective is this compound as an antifeedant against the pine weevil (Hylobius abietis)?
A: Research suggests that this compound exhibits limited antifeedant activity against pine weevils. While nonanoic acid itself demonstrates potent antifeedant properties, its sodium salt form is significantly less effective [, ]. This difference in activity highlights the importance of structural features in influencing biological activity. For practical applications, less volatile derivatives like decanoic acid show greater promise for long-term protection of pine trees against weevil feeding [].
Q4: Can this compound be utilized to enhance surfactin production in microbial cultures?
A: Studies exploring the use of this compound for surfactin production have encountered challenges due to its cytotoxic effects. While other carbon backbone precursors like sodium citrate and sodium succinate successfully improve surfactin biosynthesis, the application of this compound and sodium decanoate at higher concentrations proved detrimental []. This emphasizes the importance of carefully considering the potential toxicity of additives in microbial fermentation processes.
Q5: Are there analytical techniques available to study the behavior of this compound in solution?
A: Various analytical techniques can be employed to investigate this compound in solution. Techniques like Small-Angle X-ray Scattering (SAXS) can provide insights into the structural characteristics of this compound micelles, such as bilayer thickness and average area per molecule []. Nuclear Magnetic Resonance (NMR) spectroscopy offers valuable information on molecular interactions and dynamics within these systems [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-hydroxypropan-2-yl-(4-methylphenyl)amino]propan-1-ol](/img/structure/B77362.png)



![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B77367.png)








